molecular formula C14H9N5O2 B2402765 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239755-06-6

8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2402765
CAS RN: 1239755-06-6
M. Wt: 279.259
InChI Key: WVAVFGDMLDSIPA-UHFFFAOYSA-N
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Description

The compound “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” belongs to the class of 1,2,4-oxadiazoles. The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .

Scientific Research Applications

The Synthesis Process

The compound 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is part of a broader family of fused heterocyclic 1,2,4-triazoles, which have gained attention due to their interesting biological properties. A study by Karpina et al. (2019) focused on synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from commercially available 2-chloropyridine carboxylic acids. The synthesis involves several steps, including the formation of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, hydrazinolysis, ester formation, and amide formations to obtain the final products (Karpina et al., 2019).

Biological Properties and Applications

  • Antimicrobial Activity: Several studies have evaluated the antimicrobial properties of compounds within this family. For instance, Prakash et al. (2011) synthesized 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing potent antimicrobial agents against various pathogens (Prakash et al., 2011).

  • Antiviral Activity: Shamroukh et al. (2008) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine for antiviral activity, particularly against hepatitis A virus (HAV), with some compounds showing significant effects (Shamroukh & Ali, 2008).

  • Electroluminescent Properties: Kang et al. (2017) investigated [1,2,4]-triazolo[4,3-a]-pyridine based materials for their use in red phosphorescent organic light emitting diodes (PhOLEDs), indicating their potential in electronic applications (Kang et al., 2017).

  • Antibacterial Properties: Govori et al. (2009) synthesized derivatives of [1,2,4]triazolo[4,3-a]pyridine with demonstrated antibacterial properties, further highlighting the versatility of these compounds in pharmaceutical research (Govori et al., 2009).

Safety and Hazards

While these compounds have a significant inhibitory effect on HL-60 cell proliferation, they are highly cytotoxic to normal human cells . This suggests potential safety and hazard concerns that need to be addressed in further studies.

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is a promising future for the development of “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and similar compounds. Further exploration may lead to the discovery of potent small-molecule inhibitors as a therapeutic intervention in cancer .

properties

IUPAC Name

8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c20-14-17-16-12-10(7-4-8-19(12)14)13-15-11(18-21-13)9-5-2-1-3-6-9/h1-8H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAVFGDMLDSIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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